Imidazolidin-4-one 2,2,2-trifluoroacetate
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Overview
Description
Imidazolidin-4-one 2,2,2-trifluoroacetate is a heterocyclic compound that features a five-membered ring containing two nitrogen atoms and a carbonyl group. The trifluoroacetate group adds unique properties to the compound, making it valuable in various scientific and industrial applications. This compound is part of the broader class of imidazolidinones, which are known for their diverse biological activities and synthetic utility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazolidin-4-one 2,2,2-trifluoroacetate typically involves the reaction of imidazolidin-4-one with trifluoroacetic anhydride or trifluoroacetic acid under controlled conditions. One common method includes the use of a Lewis acid catalyst to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, green chemistry principles are often applied to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Imidazolidin-4-one 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidin-4-one derivatives with different functional groups.
Reduction: Reduction reactions can yield imidazolidin-4-one derivatives with altered electronic properties.
Substitution: Nucleophilic substitution reactions are common, where the trifluoroacetate group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various imidazolidin-4-one derivatives with functional groups such as hydroxyl, amino, and thiol groups. These derivatives exhibit diverse chemical and biological properties, making them useful in different applications .
Scientific Research Applications
Imidazolidin-4-one 2,2,2-trifluoroacetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of imidazolidin-4-one 2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetate group enhances the compound’s ability to form hydrogen bonds and interact with active sites on enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound can affect cellular pathways by altering the function of key proteins involved in signal transduction .
Comparison with Similar Compounds
Similar Compounds
Imidazolidin-2-one: Another imidazolidinone derivative with similar structural features but different chemical properties.
Benzimidazolidin-2-one: A benzene-fused analogue with distinct biological activities.
Imidazole-2-thione: A sulfur-containing analogue with unique pharmacological properties.
Uniqueness
Imidazolidin-4-one 2,2,2-trifluoroacetate stands out due to the presence of the trifluoroacetate group, which imparts unique electronic and steric properties. This makes the compound particularly valuable in applications requiring strong hydrogen bonding and specific molecular interactions .
Properties
Molecular Formula |
C5H7F3N2O3 |
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Molecular Weight |
200.12 g/mol |
IUPAC Name |
imidazolidin-4-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C3H6N2O.C2HF3O2/c6-3-1-4-2-5-3;3-2(4,5)1(6)7/h4H,1-2H2,(H,5,6);(H,6,7) |
InChI Key |
ULONTSJHMZKZJR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NCN1.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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